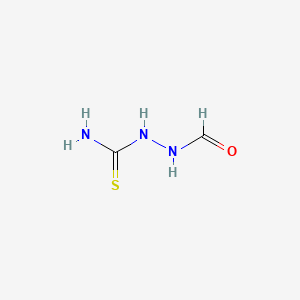

1-Formyl-3-thiosemicarbazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(carbamothioylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3OS/c3-2(7)5-4-1-6/h1H,(H,4,6)(H3,3,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKPFCYLLBRSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020641 | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-84-3 | |

| Record name | 2-Formylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, 2-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Formyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FORMYL-3-THIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVP9S5A44W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Formyl-3-thiosemicarbazide (CAS 2302-84-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-3-thiosemicarbazide, a derivative of thiosemicarbazide, represents a key building block in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, and an exploration of its potential applications in drug discovery and development, drawing insights from the broader class of thiosemicarbazide derivatives. While specific biological data on this compound is limited in publicly available literature, this guide extrapolates potential mechanisms of action and biological activities based on the well-documented properties of structurally related compounds. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS number 2302-84-3, is a small molecule featuring a formyl group attached to a thiosemicarbazide core.[1] This structure imparts a unique combination of chemical reactivity and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C2H5N3OS | [1] |

| Molecular Weight | 119.15 g/mol | [1] |

| IUPAC Name | N-(carbamothioylamino)formamide | [1] |

| Synonyms | N-Formylthiosemicarbazide, 2-Formylhydrazine-1-carbothioamide | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 177-178 °C (with decomposition) | [2] |

| Solubility | Soluble in hot water | [2] |

Synthesis Protocol

The synthesis of this compound is a straightforward and well-documented procedure. The following protocol is adapted from a reliable source and has been validated.[2]

Materials and Equipment

-

Thiosemicarbazide

-

90% Formic acid

-

2-L round-bottomed flask

-

Steam bath

-

Suction filtration apparatus

-

Fluted filter paper

-

Ice bath

Step-by-Step Procedure

-

Reaction Setup: Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Addition of Reactant: Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid. Swirl the mixture until the thiosemicarbazide is completely dissolved.

-

Reaction: Continue heating the solution on the steam bath for 30 minutes. During this time, crystalline this compound will typically begin to separate from the solution.

-

Purification: Add 600 mL of boiling water to the reaction mixture, which will result in a milky solution. Filter the hot solution through a fluted filter paper.

-

Crystallization: Allow the filtrate to stand for 1 hour at room temperature, then cool it in an ice bath for 2 hours to facilitate complete crystallization.

-

Isolation and Drying: Collect the precipitated this compound by suction filtration and allow it to air-dry overnight.

Expected Yield and Purity

The expected yield of this synthesis is between 170-192 g (71-81%). The resulting product has a melting point of 177-178 °C with decomposition, indicating a high degree of purity.[2]

Potential Biological Activities and Mechanism of Action

While direct studies on the biological effects of this compound are not extensively reported, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have demonstrated a wide spectrum of pharmacological activities. These activities are often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes involved in cellular processes.

Postulated Mechanism of Action: Metal Chelation

Thiosemicarbazide derivatives are known to act as chelating agents, binding to transition metal ions such as iron, copper, and zinc. This chelation can disrupt the normal function of metalloenzymes that are crucial for cell proliferation and survival. For instance, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for some thiosemicarbazone derivatives. By sequestering the metal cofactors required for enzyme activity, these compounds can inhibit DNA replication and, consequently, cell growth.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could serve as a precursor or a lead compound in the development of agents for various therapeutic areas:

-

Anticancer Activity: Many thiosemicarbazone derivatives have shown potent anticancer activity against a range of cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation makes them promising candidates for cancer chemotherapy.

-

Antimicrobial Activity: The thiosemicarbazide scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties. These compounds can disrupt microbial growth by interfering with essential metabolic pathways.

-

Antiviral Activity: Certain thiosemicarbazones have been investigated for their antiviral effects, including against viruses like HIV.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compound.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O, C=S, and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for quantitative analysis.

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Thiosemicarbazide is known to be toxic if swallowed. While the toxicity of the formyl derivative has not been specifically determined, it should be handled with care, assuming a similar hazard profile.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity. Its role as a precursor to a wide range of heterocyclic compounds makes it a valuable tool for medicinal chemists. While direct biological data is currently lacking, the well-established anticancer, antimicrobial, and antiviral properties of the broader thiosemicarbazide and thiosemicarbazone classes provide a strong rationale for further investigation of this specific molecule.

Future research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies to determine its specific cytotoxic and antimicrobial activities, as well as to elucidate its precise mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.

References

-

Organic Syntheses Procedure. 1,2,4-Triazole-3(5)-thiol. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-Formyl-3-thiosemicarbazide: Molecular Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 1-formyl-3-thiosemicarbazide, a key chemical intermediate in the synthesis of various heterocyclic compounds with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into its molecular structure, physicochemical properties, synthesis, and its pivotal role in the creation of bioactive molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with the chemical formula C₂H₅N₃OS, is a derivative of thiosemicarbazide, a class of compounds renowned for their diverse biological activities. While not typically an end-product for therapeutic use itself, this compound serves as a crucial building block in the synthesis of a wide array of heterocyclic systems, including thiadiazoles and triazoles. These resulting compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The formyl group in this compound acts as a reactive handle, facilitating cyclization reactions that lead to the formation of these valuable heterocyclic scaffolds. Understanding the properties and synthesis of this intermediate is therefore paramount for the efficient development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a thiourea backbone with a formyl group attached to one of the nitrogen atoms. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Structural Elucidation

The structure of this compound has been established through various analytical techniques. The IUPAC name for this compound is N-(carbamothioylamino)formamide.[3] Its 2D and 3D structures are well-documented in chemical databases.[3] Furthermore, crystal structure data is available, providing precise information on bond lengths and angles within the molecule.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₂H₅N₃OS | PubChem[3] |

| Molecular Weight | 119.15 g/mol | PubChem[3] |

| Appearance | Crystalline solid | Organic Syntheses[4] |

| Melting Point | 177-178 °C (with decomposition) | Organic Syntheses[4] |

| CAS Number | 2302-84-3 | PubChem[3] |

| IUPAC Name | N-(carbamothioylamino)formamide | PubChem[3] |

| SMILES | C(=O)NNC(=S)N | PubChem[3] |

| InChIKey | KSKPFCYLLBRSBQ-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Characterization

The synthesis of this compound is a straightforward and well-established procedure. This section provides a detailed experimental protocol for its preparation and outlines the key analytical techniques for its characterization.

Synthetic Protocol

The following protocol is adapted from a reliable and peer-reviewed source, ensuring reproducibility and high yield.[4]

3.1.1. Materials and Equipment

-

Thiosemicarbazide (2 moles, 182 g)

-

90% Formic acid (400 mL)

-

2-L Round-bottomed flask

-

Steam bath

-

Fluted filter paper

-

Suction filtration apparatus

-

Ice bath

3.1.2. Step-by-Step Procedure

-

Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid.

-

Swirl the mixture until the thiosemicarbazide is completely dissolved.

-

Continue heating on the steam bath for 30 minutes. During this time, crystalline this compound will begin to separate.

-

Add 600 mL of boiling water to the reaction mixture, which will result in a milky solution.

-

Filter the hot solution through a fluted filter paper.

-

Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

-

Collect the precipitated this compound by suction filtration.

-

Air-dry the product overnight.

3.1.3. Yield and Purity

This protocol typically yields 170–192 g (71–81%) of this compound with a melting point of 177–178 °C (with decomposition).[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

3.2.1. Infrared (IR) Spectroscopy

-

N-H stretching: Bands in the region of 3100-3400 cm⁻¹ corresponding to the various N-H bonds.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the formyl carbonyl group.

-

C=S stretching (thiourea band): A band in the region of 1200-1300 cm⁻¹.

-

N-H bending: Absorptions around 1600-1650 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Although detailed experimental spectra for this compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on its structure.

-

¹H NMR: Signals corresponding to the formyl proton (CHO), and the protons on the nitrogen atoms (NH and NH₂) would be expected. The chemical shifts of the NH protons can be broad and their position may vary depending on the solvent and concentration.

-

¹³C NMR: Resonances for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S) would be the most downfield signals.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound is as a versatile intermediate in the synthesis of heterocyclic compounds with potential therapeutic value. Its bifunctional nature allows for a variety of cyclization reactions to form stable five- and six-membered rings.

Precursor to Triazoles

This compound is a direct precursor to 1,2,4-triazole-3(5)-thiol. This is achieved through a base-catalyzed cyclization reaction.[4] The resulting triazole derivative is a key building block for the synthesis of a wide range of biologically active molecules.

Synthesis of Thiadiazoles and Other Heterocycles

The thiosemicarbazide moiety can react with various electrophiles to yield a diverse range of heterocyclic systems. For instance, derivatives of this compound can be used to synthesize substituted 1,3,4-thiadiazoles, which are known to exhibit a variety of biological activities, including antimicrobial and anticancer effects.

The general synthetic utility of this compound is its ability to introduce the N-N-C=S fragment into a molecule, which is a common pharmacophore in many bioactive compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(carbamothioylamino)formamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(carbamothioylamino)formamide, a versatile intermediate in synthetic organic chemistry. Also known as 1-formyl-3-thiosemicarbazide, this compound serves as a critical building block for the generation of a wide array of heterocyclic systems, many of which are of significant interest in medicinal and materials science. This document details a robust and reproducible synthetic protocol, offers a thorough analysis of the underlying reaction mechanism, and presents a complete profile of its physicochemical and spectroscopic properties. The information herein is intended to empower researchers to confidently synthesize, verify, and utilize this valuable chemical entity in their research and development endeavors.

Introduction and Scientific Context

N-(carbamothioylamino)formamide (C₂H₅N₃OS) is a derivative of thiosemicarbazide, a class of compounds recognized for their utility in constructing complex molecular architectures.[1][2] The presence of multiple nucleophilic sites and a reactive formyl group within the structure of N-(carbamothioylamino)formamide makes it a highly valuable precursor for the synthesis of heterocycles like triazoles, thiadiazoles, and thiazoles.[3] These heterocyclic motifs are prevalent in a multitude of biologically active compounds, exhibiting activities that span from antimicrobial and antifungal to anticancer.[1][4][5]

The strategic importance of N-(carbamothioylamino)formamide lies in its ability to introduce the thiourea-formamide backbone into a molecular framework, which can then be cyclized under various conditions to yield diverse ring systems. Understanding the synthesis and possessing a full characterization dataset for this compound is therefore fundamental for any research program aiming to explore the chemical space of these important heterocyclic families. This guide provides a field-proven, self-validating protocol and the necessary analytical data to ensure the identity and purity of the synthesized material.

Synthesis of N-(carbamothioylamino)formamide

The synthesis of N-(carbamothioylamino)formamide is efficiently achieved through the direct formylation of thiosemicarbazide using formic acid. This method is advantageous due to the ready availability and low cost of the starting materials, as well as the straightforward nature of the procedure.

Causality of Experimental Design: The Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. Thiosemicarbazide possesses two primary amine groups (-NH₂), but the terminal hydrazine nitrogen is the more nucleophilic site and preferentially attacks the electrophilic carbonyl carbon of formic acid.[2] Formic acid, while a weak acid, can protonate its own carbonyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine moiety of thiosemicarbazide.

The reaction is typically heated to overcome the activation energy of the initial nucleophilic addition, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the stable N-formylated product. The use of excess formic acid serves as both the reactant and the solvent, driving the reaction to completion. The reaction is reversible, but the precipitation of the product from the reaction mixture upon cooling helps to shift the equilibrium towards the desired N-(carbamothioylamino)formamide.[6]

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses.

Materials and Equipment:

-

2-L Round-bottom flask

-

Steam bath

-

Fluted filter paper and funnel

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

-

Thiosemicarbazide (99%)

-

Formic acid (90%)

Procedure:

-

Reaction Setup: In a 2-L round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for approximately 15 minutes.

-

Addition of Reactant: To the pre-heated formic acid, add 182 g (2 moles) of thiosemicarbazide.

-

Reaction: Swirl the mixture until the thiosemicarbazide is completely dissolved. Continue heating the solution on the steam bath for an additional 30 minutes. During this time, the product, N-(carbamothioylamino)formamide, may begin to crystallize from the solution.

-

Work-up: Add 600 mL of boiling water to the reaction mixture. This will result in a milky solution.

-

Hot Filtration: Filter the hot solution through a large fluted filter paper to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to stand at room temperature for 1 hour, then cool it in an ice bath for at least 2 hours to ensure complete crystallization of the product.

-

Isolation: Collect the white, crystalline product by suction filtration.

-

Drying: Air-dry the product overnight. The expected yield is between 170–192 g (71–81%).

Characterization and Data Analysis

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized N-(carbamothioylamino)formamide. The following data provides a benchmark for validation.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(carbamothioylamino)formamide | [7] |

| Synonyms | This compound | [7] |

| CAS Number | 2302-84-3 | [7] |

| Molecular Formula | C₂H₅N₃OS | [7] |

| Molecular Weight | 119.15 g/mol | [7] |

| Appearance | White crystalline solid | |

| Melting Point | 177–178 °C (with decomposition) |

Spectroscopic Data

The structural elucidation of N-(carbamothioylamino)formamide is confirmed through a combination of spectroscopic techniques. The data presented below are based on the expected spectral features and available database information.[7][8]

3.2.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(carbamothioylamino)formamide is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3400 | N-H Stretch (NH₂) | Asymmetric stretching of the terminal amino group. |

| ~3170 | N-H Stretch (Amide & Thioamide) | Stretching vibrations of the N-H bonds within the amide and thioamide linkages.[9] |

| ~1630 | N-H Bend (NH₂) | Scissoring vibration of the primary amine.[9] |

| ~1680 | C=O Stretch (Amide I) | Strong absorption characteristic of the formyl carbonyl group. |

| ~1550 | N-H Bend / C-N Stretch (Amide II) | Coupled vibration typical for secondary amides. |

| ~1250 | C=S Stretch (Thioamide) | Characteristic stretching of the thiocarbonyl group. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Singlet | 1H | -CHO | The formyl proton is deshielded by the adjacent carbonyl group. |

| ~9.5 | Broad Singlet | 1H | -NH-CHO | The amide proton, exchangeable with D₂O. |

| ~8.5 | Broad Singlet | 1H | -C(S)-NH- | The thioamide proton, exchangeable with D₂O. |

| ~7.8 | Broad Singlet | 2H | -C(S)-NH₂ | The two protons of the terminal amino group, exchangeable with D₂O. |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=S | The thiocarbonyl carbon is significantly deshielded and appears far downfield.[1] |

| ~165 | C=O | The carbonyl carbon of the formamide group. |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.

| m/z Value | Interpretation |

| 119 | [M]⁺, Molecular ion |

| Fragments | Correspond to the loss of small neutral molecules like H₂S, NH₃, H₂NCS, etc. |

Significance and Applications in Drug Development and Research

N-(carbamothioylamino)formamide is not typically an end-product but rather a pivotal intermediate in the synthesis of more complex molecules. Its utility is primarily demonstrated in the field of heterocyclic chemistry.

-

Precursor to 1,2,4-Triazoles: The compound can be readily cyclized, often under basic conditions, to form 3-mercapto-1,2,4-triazole derivatives. These triazoles are core structures in many pharmaceutical agents.

-

Synthesis of Thiadiazoles: Through reactions with various cyclizing agents, N-(carbamothioylamino)formamide can be converted into substituted 1,3,4-thiadiazoles, another class of heterocycles with a broad spectrum of biological activities.[1]

-

Building Block for Biologically Active Molecules: The derivatives synthesized from N-(carbamothioylamino)formamide have been investigated for a range of pharmacological applications, including their potential as antitumor, antiviral, and antimicrobial agents.[1][10] The thiosemicarbazide moiety is a well-known pharmacophore that can chelate metal ions, which is a mechanism of action for some antimicrobial and anticancer drugs.[11]

The ability to reliably synthesize and characterize this compound is, therefore, a key enabling step for research programs targeting the discovery and development of novel therapeutics based on these heterocyclic scaffolds.

Conclusion

This technical guide has presented a detailed and validated methodology for the synthesis of N-(carbamothioylamino)formamide. By explaining the chemical principles behind the protocol and providing a comprehensive set of characterization data, this document serves as a self-contained resource for researchers. The established protocol is robust, high-yielding, and utilizes readily accessible reagents, making it suitable for a wide range of laboratory settings. The spectroscopic and physicochemical data provided will ensure the unambiguous identification and quality control of the synthesized material, facilitating its effective use in the advancement of synthetic and medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link]

-

Kurbangaleev, A. M., Kurbangaliev, A. R., & Safiullin, R. L. (2020). Hydrazine complexes with formic acid formed in the N2H4—HCOOH—HCOO− system in the presence of KOBut—DMSO superbase: a quantum chemical study. Russian Journal of General Chemistry, 90(11), 2217-2224. Retrieved from [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. Retrieved from [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Retrieved from [Link]

-

J-STAGE. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Retrieved from [Link]

-

Khalid, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 982354. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 17(5), 5171-5180. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C{¹H}NMR spectrum of compound 1. Retrieved from [Link]

-

Olar, R., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(21), 6439. Retrieved from [Link]

-

Rehman, S. U., et al. (2021). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. ACS Omega, 6(12), 8565-8579. Retrieved from [Link]

-

Ahmed, L. M., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(1), 157-168. Retrieved from [Link]

-

JournalAgent. (1992). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of Islamic Academy of Sciences, 5(2), 86-92. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Chemical Methodologies Original Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of thiosemicarbazide. Retrieved from [Link]

-

Scribd. (n.d.). Thiosemicarbazide Chemistry Review. Retrieved from [Link]

-

ResearchGate. (1958). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Retrieved from [Link]

-

Dam, H. T., Crum, S. B., & Lisic, E. C. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of Undergraduate Chemistry Research, 21(2), 26-29. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thiosemicarbazide – Knowledge and References. Retrieved from [Link]

-

Beraldo, H., & Gambino, D. (2004). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Mini reviews in medicinal chemistry, 4(1), 49-59. Retrieved from [Link]

-

Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Retrieved from [Link]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Retrieved from [Link]

-

Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1135. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

Sharma, V., & Kumar, P. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini reviews in medicinal chemistry, 14(4), 325-343. Retrieved from [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C2H5N3OS | CID 2775486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-Formyl-3-thiosemicarbazide derivatives

An In-depth Technical Guide to the Biological Activity of 1-Formyl-3-Thiosemicarbazide Derivatives

This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds with significant potential in drug discovery. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, projected biological activities, and key experimental protocols relevant to this promising chemical scaffold. By synthesizing established knowledge on related thiosemicarbazide analogues, this guide offers field-proven insights and a predictive framework to stimulate and direct future research in this underexplored area.

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds extensively studied for their wide spectrum of biological activities.[1][2][3] These molecules have garnered significant attention in medicinal chemistry due to their reported antimicrobial, anticancer, and antiviral properties.[1][4][5][6] The biological efficacy of thiosemicarbazides is often attributed to their ability to chelate metal ions and interact with various biological targets.[4]

This guide focuses specifically on the This compound scaffold. While the broader family of thiosemicarbazides is well-documented, the 1-Formyl subclass remains a relatively unexplored frontier. This document aims to bridge this knowledge gap by providing a detailed synthesis protocol for the parent compound and projecting the potential biological activities of its derivatives based on robust data from structurally analogous compounds. The insights herein are intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this specific chemical series.

Synthesis of this compound and Its Derivatives

The synthetic route to this compound is well-established and offers a reliable starting point for the generation of a diverse library of derivatives.

Synthesis of the Parent Compound: this compound

A robust and validated protocol for the synthesis of this compound involves the direct formylation of thiosemicarbazide.

Experimental Protocol:

-

Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.

-

Add 182 g (2 moles) of colorless thiosemicarbazide to the heated formic acid.

-

Swirl the mixture until the thiosemicarbazide is completely dissolved.

-

Continue heating for an additional 30 minutes, during which time crystalline this compound may begin to separate.

-

Add 600 mL of boiling water to the reaction mixture to form a milky solution.

-

Filter the hot solution through a fluted filter paper.

-

Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.

-

Collect the resulting crystalline product by suction filtration.

-

Air-dry the product overnight.

This procedure typically yields 170–192 g (71–81%) of this compound with a melting point of 177–178°C (with decomposition).

Caption: Synthesis of this compound.

General Strategy for Derivative Synthesis

The synthesis of 3-substituted-1-Formyl-thiosemicarbazide derivatives can be approached through the reaction of appropriately substituted hydrazides with isothiocyanates.[7] This common methodology allows for the introduction of a wide variety of substituents at the 3-position, enabling the exploration of structure-activity relationships.

Caption: General synthesis of 1-acyl-3-substituted-thiosemicarbazides.

Projected Biological Activities: A Data-Driven Outlook

While direct biological data for this compound derivatives are limited, a wealth of information on structurally similar compounds provides a strong basis for predicting their therapeutic potential.

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][8] The proposed mechanism of action for their antibacterial effects often involves the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV.[9]

Quantitative Data for Structurally Related Compounds:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 1-(3-trifluoromethylbenzoyl)thiosemicarbazide derivatives against various Gram-positive bacteria.[7]

| Compound | Substituent | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | B. cereus MIC (µg/mL) |

| 3a | 3-chlorophenyl | 1.95 | 3.9 | 15.63 |

| 3e | 3-fluorophenyl | 15.63-31.25 | 15.63-31.25 | 7.81 |

Field-Proven Insight:

The data indicate that halogen substitution on the phenyl ring at the 3-position is favorable for antibacterial activity.[7] The formyl group at the 1-position, being a small and polar substituent, may influence the solubility and pharmacokinetic properties of the molecule, potentially leading to favorable interactions with bacterial enzymes. Further investigation is warranted to determine if 1-Formyl-3-arylthiosemicarbazides exhibit a similar or enhanced antimicrobial profile.

Caption: Proposed antibacterial mechanism of thiosemicarbazides.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of thiosemicarbazide and thiosemicarbazone derivatives against various cancer cell lines.[4][10][11][12] A key mechanism of their antitumor action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[13]

Quantitative Data for Structurally Related Compounds:

The following table presents the IC50 values for a selection of thiosemicarbazone derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | HepG2 (Hepatoma) | 2.97 ± 0.39 | [14] |

| Compound 3 | T98G (Glioblastoma) | 28.34 ± 2.21 | [14] |

| Analog 4 | HuCCA-1, A549, MOLT-3 | 0.03, 0.04, 0.004 (µg/mL) | [12] |

Field-Proven Insight:

The high cytotoxicity of some thiosemicarbazone derivatives, with IC50 values in the low micromolar and even nanomolar range, underscores the potential of this scaffold in oncology. The 1-formyl group could influence the molecule's ability to chelate essential metal ions required for the activity of enzymes like ribonucleotide reductase. The electronic properties of the formyl group may also modulate the interaction with the target protein, offering a handle for optimizing anticancer potency.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate until confluent.[11]

-

Treat the cells with a range of concentrations of the test compound (e.g., 0-200 µM) for 72 hours.[11]

-

Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 4 hours.[11]

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[11]

-

Measure the optical density at a specific wavelength using an ELISA plate reader.[11]

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity

Thiosemicarbazide derivatives have also been investigated for their antiviral properties against a variety of viruses.[3][15] Their mode of action can involve the inhibition of viral enzymes or interference with viral replication processes.

Field-Proven Insight:

The structural features of thiosemicarbazides, including the N-N-S moiety, are crucial for their biological activity. The 1-formyl group in the target scaffold could play a significant role in the molecule's interaction with viral proteins. Given the reported antiviral activity of related compounds, it is highly probable that this compound derivatives will also exhibit antiviral effects, making this a promising avenue for future research.

Structure-Activity Relationships (SAR): A Predictive Analysis

Based on the available literature for various thiosemicarbazide derivatives, several key SAR trends can be extrapolated to guide the design of novel this compound derivatives:

-

Substitution at the 3-Position: The nature of the substituent at the 3-position (often an aryl or substituted aryl group) is a critical determinant of biological activity. Electron-withdrawing groups, such as halogens, on an aromatic ring at this position have been shown to enhance antimicrobial and anticancer activity.[7]

-

The 1-Acyl Group: The acyl group at the 1-position influences the electronic and steric properties of the molecule. The small and relatively polar formyl group may lead to different binding interactions and pharmacokinetic profiles compared to larger acyl or benzoyl groups.

-

Overall Molecular Geometry: The three-dimensional conformation of the thiosemicarbazide backbone plays a role in its interaction with biological targets.[3]

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has provided a solid foundation for future research by detailing a reliable synthetic protocol for the parent compound and offering a data-driven projection of the potential biological activities of its derivatives.

The demonstrated antimicrobial and anticancer properties of structurally related thiosemicarbazides strongly suggest that this compound derivatives are worthy of investigation as novel therapeutic agents. Future research should focus on the following:

-

Synthesis of a diverse library of this compound derivatives with various substituents at the 3-position.

-

Systematic screening of these compounds for their antimicrobial, anticancer, and antiviral activities using established in vitro assays.

-

Quantitative structure-activity relationship (QSAR) studies to elucidate the key structural features governing biological activity.

-

Mechanism of action studies to identify the specific molecular targets of the most potent compounds.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this promising class of molecules.

References

-

Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. (2022). NIH. Retrieved from [Link]

-

Synthesis of some benzylidene thiosemicarbazide derivatives and evaluation of their cytotoxicity on U87, MCF-7, A549, 3T3 and HUVEC cell lines. (2022). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023). NIH. Retrieved from [Link]

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). Brieflands. Retrieved from [Link]

-

Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines. (2020). PubMed. Retrieved from [Link]

-

Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of thiosemicarbazone derivatives. (2022). PubMed. Retrieved from [Link]

-

SYNTHESIS OF THIOSEMICARBAZONE DERIVATIVES OF 3-FORMYL-N-PYRAZOLYLMETHYLENEINDOLES AND THEIR ANTIFUNGAL ACTIVITIES. (n.d.). HETEROCYCLES. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). PMC. Retrieved from [Link]

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2015). PubMed. Retrieved from [Link]

-

Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (2016). PubMed. Retrieved from [Link]

-

Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds. (2012). PMC. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2018). PMC. Retrieved from [Link]

-

Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. (2015). PubMed. Retrieved from [Link]

-

The cytotoxic effects of the thiosemicarbazides 1a–27a and the... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). Brieflands. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012). ResearchGate. Retrieved from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2020). Afyon Kocatepe Üniversitesi. Retrieved from [Link]

-

Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis of the Thiosemicarbazides of 1-Aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazinone and Their Antiviral Activity Against TMV. (2009). ResearchGate. Retrieved from [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (2022). RSC Publishing. Retrieved from [Link]

-

alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach. (2005). PubMed. Retrieved from [Link]

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. (2023). ResearchGate. Retrieved from [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. Retrieved from [Link]

-

Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. (2017). NIH. Retrieved from [Link]

-

Thiosemicarbazides: Synthesis and reactions. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some benzylidene thiosemicarbazide derivatives and evaluation of their cytotoxicity on U87, MCF-7, A549, 3T3 and HUVEC cell lines | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.waocp.org [journal.waocp.org]

- 12. Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to the Anticancer Potential of Novel Thiosemicarbazide Compounds

Introduction: A New Frontier in Oncology

The global burden of cancer necessitates a relentless search for novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[1] Among the myriad of scaffolds explored in medicinal chemistry, thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, have emerged as a particularly versatile and potent class of compounds.[2][3] Formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, these molecules possess a unique structural motif that makes them excellent metal ion chelators—a property central to their biological activity.[3][4]

This guide provides a technical deep-dive into the core principles governing the anticancer potential of novel thiosemicarbazide compounds. We will move from the foundational aspects of their synthesis and structure-activity relationships (SAR) to their complex mechanisms of action and the practical workflows used for their preclinical evaluation. This document is designed for researchers and drug development professionals, offering field-proven insights into harnessing the full therapeutic potential of this promising chemical class.

The Medicinal Chemistry of Anticancer Thiosemicarbazides

The journey from a simple chemical scaffold to a potent drug candidate is one of precise molecular engineering. For thiosemicarbazides, this journey hinges on understanding their synthesis, key structural features, and the profound impact of metal chelation.

Core Synthesis Strategy: A Robust and Versatile Reaction

The synthesis of the active thiosemicarbazone form is typically a straightforward condensation reaction. The causality is simple: the nucleophilic primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic C=N (imine) bond.[4]

-

Solubilization: Dissolve equimolar quantities (e.g., 0.5 mmol) of the chosen aldehyde or ketone and the appropriate thiosemicarbazide in a suitable solvent, typically ethanol (4-5 mL).[5]

-

Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1 mL) to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the reaction rate.[5]

-

Reaction: Heat the resulting mixture. Microwave irradiation (e.g., 80-85°C for 30 minutes) is often employed to expedite the reaction, but conventional refluxing can also be used.[5]

-

Isolation: Upon cooling, the thiosemicarbazone product often precipitates out of the solution. Collect the solid by filtration.

-

Purification: Wash the filtered solid with a non-polar solvent like diethyl ether to remove unreacted starting materials. Further purification can be achieved through recrystallization from ethanol or methanol, or by column chromatography if necessary, to yield the final, pure compound.[5]

Critical Structure-Activity Relationships (SAR)

The anticancer efficacy of a thiosemicarbazone is not inherent to the scaffold alone; it is dictated by specific structural modifications.

-

The N,N,S Tridentate Motif: The most active compounds typically feature a heteroaromatic ring system (like pyridine or quinoline) positioned so that the ring's nitrogen, the imine nitrogen, and the thione sulfur can act as a tridentate (N,N,S) ligand. This specific arrangement is crucial for forming stable, redox-active complexes with metal ions like iron and copper, which is fundamental to their mechanism of action.[3][5] Replacing the heteroaromatic nitrogen with a carbon atom often results in a loss of activity, confirming the necessity of this donor set.[3]

-

Terminal N4-Substitution: Di-substitution at the terminal N4 nitrogen atom has been identified as being critical for potent anticancer activity.[5] Incorporating the N4 atom into a cyclic structure, such as a piperazine or morpholine ring, has been a successful strategy to preserve this di-substitution and enhance potency.[5]

-

The Role of the Metal Ion: While the thiosemicarbazone ligands themselves can be active, their coordination with transition metal ions (e.g., copper, iron, platinum, bismuth) often dramatically enhances their antiproliferative effects.[1][2][6] Cancer cells have a higher demand for metals like copper than normal cells, making these metal complexes selectively toxic.[6][7] The metal ion is not merely a structural component; it actively participates in the mechanism of action, for instance, by facilitating redox cycling to generate cytotoxic reactive oxygen species (ROS).[5][7]

-

Influence of Substituents: The addition of electron-withdrawing groups to the aromatic backbone of the thiosemicarbazide can significantly increase its anticancer potency.[8]

Clinical Translation: The Case of Triapine

The therapeutic potential of this class is best exemplified by Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). It is one of the most extensively studied thiosemicarbazones and has entered numerous clinical trials for a variety of cancers, including leukemia and non-small cell lung cancer.[7] The primary mechanism of Triapine is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair.[4]

Deciphering the Mechanisms of Antineoplastic Action

Thiosemicarbazones are pleiotropic agents, meaning they disrupt cancer cell biology through multiple, often interconnected, pathways. This multi-targeted approach is a significant advantage, as it can potentially circumvent the resistance mechanisms that plague single-target therapies.

Primary Target: Ribonucleotide Reductase (RR) Inhibition

The rate-limiting step in DNA synthesis is the conversion of ribonucleotides to deoxyribonucleotides, a reaction catalyzed by the enzyme ribonucleotide reductase (RR).[4] The catalytic activity of RR depends on a non-heme iron-stabilized tyrosyl free radical in its R2 subunit.[4]

Thiosemicarbazones, being powerful iron chelators, directly target this enzyme. They bind to the iron cofactor, destabilizing or destroying the essential tyrosyl radical. This action effectively shuts down the production of DNA building blocks, leading to S-phase cell cycle arrest and subsequent apoptosis.[4][7]

Caption: Mechanism of Ribonucleotide Reductase (RR) inhibition by thiosemicarbazones.

Induction of Lethal Oxidative Stress

The metal complexes of thiosemicarbazones are often redox-active. For instance, a Copper(II)-thiosemicarbazone complex can be reduced to a Copper(I) species by cellular reductants like ascorbate or glutathione. This Copper(I) complex can then react with molecular oxygen to generate superoxide radicals, which can be further converted to highly damaging reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[5] This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[5]

Other Key Anticancer Mechanisms

-

Topoisomerase IIα Inhibition: Certain thiosemicarbazones can interfere with topoisomerase IIα, an enzyme that manages DNA topology. They stabilize the "cleavable complex," a transient state where the enzyme has cut the DNA strands, preventing re-ligation and leading to permanent DNA breaks and cell death.[2][7]

-

Mitochondrial Targeting: Some derivatives have been shown to target mitochondrial function. For example, downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for pyrimidine synthesis, has been observed, further disrupting nucleotide metabolism.[9]

-

Gene Expression Modulation: Studies have demonstrated that these compounds can upregulate tumor suppressor genes like PTEN and BRCA1 while downregulating oncogenes such as PKC and RAS, thereby reprogramming the cell's signaling landscape towards apoptosis.[10]

A Self-Validating Preclinical Evaluation Workflow

A robust and logical workflow is critical to accurately assess the anticancer potential of a novel compound and to ensure that the data generated is reliable and reproducible.

Workflow Objective

The primary goal is to determine the potency and selectivity of a novel thiosemicarbazide derivative. This involves quantifying its cytotoxic effect on various cancer cell lines and comparing it to its effect on non-cancerous cells.

Caption: Integrated workflow for preclinical evaluation of thiosemicarbazide compounds.

Protocol: In Vitro Cytotoxicity by MTT Assay

This protocol is a self-validating system because it includes controls (untreated cells, vehicle control, positive control) that ensure the observed effects are due to the compound itself and not other experimental variables.

-

Cell Seeding: Culture selected cancer and normal cell lines (e.g., MCF-7 breast cancer, MCF-10A normal breast epithelial) in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.[10] Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for 'untreated control' (medium only), 'vehicle control' (medium with the highest concentration of DMSO used), and a 'positive control' (a known anticancer drug like Doxorubicin).[10] Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Data Presentation and Interpretation

The output of cytotoxicity screening is best summarized in a table. The key metric is the Selectivity Index (SI), calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A high SI value is desirable, as it indicates selective toxicity towards cancer cells.

| Compound ID | Modification | IC₅₀ B16-F0 (Melanoma) [µM] | IC₅₀ MCF-7 (Breast) [µM] | IC₅₀ NIH/3T3 (Normal Fibroblast) [µM] | Selectivity Index (vs. B16-F0) |

| TSC-01 | Parent Scaffold | 14.25 | 11.50 | > 50 | > 3.5 |

| TSC-02 | 4-Nitro group | 2.80 | 3.15 | > 50 | > 17.8 |

| TSC-03 | 3-Methoxy group | 7.59 | 6.80 | > 50 | > 6.6 |

| Doxorubicin | Standard Drug | 2.50 | 2.10 | 4.50 | 1.8 |

| (Data is representative, adapted from reported ranges for illustrative purposes)[10] |

From this hypothetical data, compound TSC-02 , with an electron-withdrawing nitro group, shows the highest potency and a significantly better selectivity profile than the standard drug, making it a prime candidate for further mechanistic studies.

Conclusion and Future Perspectives

Thiosemicarbazide-based compounds represent a validated and highly promising scaffold in the development of anticancer therapeutics. Their synthetic accessibility, coupled with their rich polypharmacology targeting key cancer vulnerabilities like DNA synthesis and redox homeostasis, provides a solid foundation for future drug discovery efforts.

The path forward will focus on several key areas:

-

Rational Design for Selectivity: Leveraging SAR insights to design new derivatives with even higher selectivity indices to minimize off-target toxicity.

-

Novel Metal Complexes: Exploring a wider range of metal ions and ligand designs to fine-tune redox potentials and cellular uptake, potentially unlocking activity against resistant tumors.[6]

-

Combination Therapies: Investigating the synergistic effects of thiosemicarbazones with existing chemotherapeutics or targeted agents to create more effective treatment regimens.

-

Clinical Advancement: Building on the foundation laid by Triapine to advance a new generation of these compounds into clinical trials.

By integrating innovative medicinal chemistry with a deep understanding of their biological mechanisms, the scientific community can continue to unlock the full potential of thiosemicarbazides, moving closer to delivering safer and more effective treatments for patients with cancer.

References

-

Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). PLOS ONE. Available at: [Link]

-

Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (2022). Frontiers in Chemistry. Available at: [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (n.d.). MDPI. Available at: [Link]

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). MDPI. Available at: [Link]

-

Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014). ResearchGate. Available at: [Link]

-

Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PubMed. Available at: [Link]

-

Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. (2022). PMC - NIH. Available at: [Link]

-

RECENT ADVANCES IN THIOSEMICARBAZONES AS ANTICANCER AGENTS. (2018). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (n.d.). PubMed. Available at: [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Available at: [Link]

-

ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW. (2014). Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]

The Versatile Role of 1-Formyl-3-thiosemicarbazide in Heterocyclic Synthesis: A Technical Guide

Introduction: Unveiling the Potential of a Unique Building Block

In the vast and intricate world of heterocyclic chemistry, the quest for versatile and efficient building blocks is perpetual. Among these, thiosemicarbazide and its derivatives have long been recognized for their utility in constructing a diverse array of nitrogen- and sulfur-containing heterocycles, many of which form the backbone of medicinally important compounds.[1][2] This guide delves into the specific yet profound role of a particularly interesting derivative: 1-formyl-3-thiosemicarbazide.

The introduction of a formyl group at the N-1 position of the thiosemicarbazide scaffold imparts unique reactivity, allowing for controlled and selective cyclization pathways. This guide will provide an in-depth exploration of the synthesis of this compound, its strategic application in the synthesis of key heterocyclic systems, namely 1,2,4-triazoles and 1,3,4-thiadiazoles, and the underlying mechanistic principles that govern these transformations. We will also touch upon the significant biological activities exhibited by the resulting heterocyclic frameworks, underscoring the relevance of this chemistry to the fields of medicinal chemistry and drug development.

Synthesis of the Precursor: this compound

The journey into the heterocyclic applications of this compound begins with its efficient synthesis. The most direct and widely adopted method involves the formylation of thiosemicarbazide using formic acid.[1] This reaction is straightforward and provides the desired product in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thiosemicarbazide

-

90% Formic acid

-

Deionized water

Procedure:

-

In a 2-liter round-bottomed flask, gently heat 400 mL of 90% formic acid on a steam bath for approximately 15 minutes.

-

To the pre-heated formic acid, add 182 g (2 moles) of thiosemicarbazide.

-

Swirl the flask to facilitate the dissolution of the thiosemicarbazide.

-

Continue heating the mixture on the steam bath for an additional 30 minutes. During this time, the product, this compound, will begin to crystallize.

-

Add 600 mL of boiling water to the reaction mixture. This will result in a milky solution.

-

Filter the hot solution through a fluted filter paper to remove any insoluble impurities.

-

Allow the filtrate to stand at room temperature for 1 hour, then cool in an ice bath for 2 hours to maximize crystallization.

-

Collect the crystalline product by suction filtration and allow it to air-dry overnight.

Expected Yield: 170–192 g (71–81%) Melting Point: 177–178 °C (with decomposition)[1]

Divergent Cyclization Pathways: A Tale of Two Heterocycles

The synthetic utility of this compound lies in its ability to undergo cyclization to form different heterocyclic rings depending on the reaction conditions. The N-formyl group acts as a crucial acyl precursor, and the reaction medium's pH dictates the nucleophilic attack and subsequent dehydration steps, leading to either 1,2,4-triazoles or 1,3,4-thiadiazoles.

Synthesis of 1,2,4-Triazoles: The Alkaline Route

Under basic conditions, the N-4 nitrogen of this compound is deprotonated, enhancing its nucleophilicity. This initiates an intramolecular cyclization by attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration leads to the formation of the 1,2,4-triazole ring. Specifically, the cyclization of this compound in the presence of a base like sodium hydroxide yields 1,2,4-triazole-3(5)-thiol.[1]

Caption: Base-catalyzed cyclization of this compound to 1,2,4-triazole-3-thiol.

Materials:

-

This compound

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Dissolve 178.5 g (1.5 moles) of this compound and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-liter round-bottomed flask.

-

Heat the solution on a steam bath for 1 hour.

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Carefully add 150 mL of concentrated hydrochloric acid to the cooled solution to neutralize it and precipitate the product.

-

Continue cooling the mixture in an ice bath for 2 hours to ensure complete precipitation.

-

Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration.

-

For purification, dissolve the crude product in 300 mL of boiling water and filter the hot solution.

-

Cool the filtrate in an ice bath for 1 hour to recrystallize the product.

-

Collect the purified product by suction filtration and air-dry it overnight.

Expected Yield: 108–123 g (72–81%) Melting Point: 220–222 °C[1]

Synthesis of 1,3,4-Thiadiazoles: The Acidic Pathway

Caption: Acid-catalyzed cyclization of this compound to 2-amino-1,3,4-thiadiazole.

Materials:

-

This compound

-

Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

-

Appropriate solvent (if necessary)

Procedure (General Guideline):

-

Carefully add this compound to a cooled dehydrating agent such as concentrated sulfuric acid with stirring.

-

Allow the reaction mixture to stir at room temperature or with gentle heating for a specified period, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with a suitable base (e.g., ammonia solution) to pH 7.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-1,3,4-thiadiazole.

Note: The specific conditions (temperature, reaction time, and choice of acid) would need to be optimized for this particular substrate.

Quantitative Data Summary

| Precursor | Product | Reagents | Yield (%) | Melting Point (°C) | Reference |

| Thiosemicarbazide | This compound | 90% Formic acid | 71–81 | 177–178 (dec.) | [1] |

| This compound | 1,2,4-Triazole-3(5)-thiol | Sodium hydroxide, HCl | 72–81 | 220–222 | [1] |

Biological Significance and Applications

The heterocyclic scaffolds derived from this compound are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

-